2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine
Overview
Description
2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.12699141 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Potential : Some oxadiazole analogues, including those structurally similar to 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine, have been tested for antiproliferative activity against various cancer cell lines, showing selective efficacy in inhibiting cancer cell growth. These compounds have shown promising results against leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer (Ahsan & Shastri, 2015).
Antimicrobial Properties : Various 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity. This includes potent inhibition of bacterial and fungal growth, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations (Gaonkar, Rai, & Prabhuswamy, 2006).
Electronic and Material Applications
Organic Light-Emitting Diodes (OLEDs) : Oxadiazole-containing compounds, such as this compound, have been utilized in the development of efficient OLEDs. These compounds serve as hole-blocking materials, enhancing the performance and efficiency of OLEDs (Wang et al., 2001).
Corrosion Inhibition : The 1,3,4-oxadiazole framework has been identified as an effective corrosion inhibitor in various acidic media. This application is crucial for extending the lifespan of metals in industrial settings (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Mechanism of Action
Target of Action
The primary targets of the compound “2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine” are currently unknown
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to explain its mode of action. It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors may include pH, temperature, presence of other molecules, and the specific cellular environment.
Future Directions
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-18-11-7-6-10-15(18)21-23-19(24-27-21)16-12-13-17(22-20(16)26-2)14-8-4-3-5-9-14/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQWTKRCSDQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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